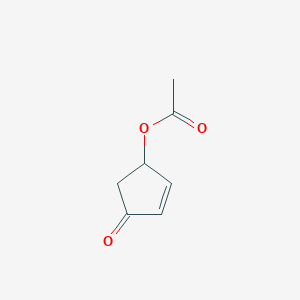

4-Oxocyclopent-2-en-1-yl acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-oxocyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAQVPQJWLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321812 | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-48-9 | |

| Record name | NSC382124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches to 4 Oxocyclopent 2 En 1 Yl Acetate and Its Analogues

Established Racemic Synthesis Protocols for 4-Oxocyclopent-2-en-1-yl Acetate (B1210297)

The synthesis of racemic 4-oxocyclopent-2-en-1-yl acetate and its parent ketone, 2-cyclopentenone, can be achieved through several established methods. One common route involves the acid-catalyzed dehydration of cyclopentanediols. wikipedia.org Another classical approach is the elimination of α-bromo-cyclopentanone using a base like lithium carbonate. wikipedia.org Furthermore, cascades involving Claisen condensation, decarboxylation, and isomerization of unsaturated diesters have been employed to construct the cyclopentenone core. wikipedia.org

More contemporary methods for synthesizing the 2-cyclopentenone framework, which can be a precursor to the title compound, include:

Nazarov Cyclization: This electrocyclic reaction transforms divinyl ketones into cyclopentenones. wikipedia.orgorganic-chemistry.org

Saegusa–Ito Oxidation: This method converts cyclopentanones into their α,β-unsaturated counterparts. wikipedia.org

Ring-Closing Metathesis: The cyclization of appropriate dienes provides a direct route to the five-membered ring. wikipedia.orgnih.gov

Pauson–Khand Reaction: This cobalt- or rhodium-catalyzed reaction combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nih.govwikipedia.org

Enantioselective Synthesis Strategies for Chiral this compound

Given the importance of stereochemistry in biological activity, significant research has focused on the enantioselective synthesis of this compound and related chiral cyclopentenones. These strategies aim to produce a single enantiomer, which is often a critical step in the total synthesis of complex natural products. nih.govnih.gov

Diastereomeric Resolution Techniques in Chiral Cyclopentenone Synthesis

One of the classical methods for obtaining enantiomerically pure compounds is through diastereomeric resolution. wikipedia.orgwikipedia.org This technique involves reacting a racemic mixture of the target molecule, or a precursor, with a chiral resolving agent to form a mixture of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like crystallization. wikipedia.orgwikipedia.org

In the context of cyclopentenone synthesis, a racemic alcohol precursor can be reacted with a chiral acid, such as (S)-mandelic acid, to form diastereomeric esters. wikipedia.org After separation, the desired diastereomer can be hydrolyzed to yield the enantiomerically pure alcohol, which can then be converted to the final product. This process, often referred to as a "Resolution-Racemization-Recycle" (RRR) strategy, can be highly efficient as the undesired enantiomer can be racemized and reused. wikipedia.org Lipase-catalyzed acylation has also been employed to resolve racemic intermediates like 1-amino-4-hydroxycyclopentene, a precursor to aminocyclopentenones. researchgate.net

Asymmetric Transformations Utilizing Optically Active Starting Materials

A powerful approach to enantioselective synthesis involves the use of optically active starting materials, often derived from the "chiral pool" of naturally occurring molecules. youtube.com This strategy leverages the inherent chirality of these starting materials to induce stereoselectivity in subsequent reactions.

For instance, the synthesis of chiral bicyclo[3.3.0]octane compounds, which can be precursors to functionalized cyclopentenones, has been achieved using diastereomeric resolution and selective deprotection strategies. acs.org Furthermore, enantiodirected cyclopentenone annulation reactions have been developed, providing access to useful building blocks for condensed cyclopentanoid natural products. acs.org A notable example is the use of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, an optically active starting material, to synthesize both (R)- and (S)-N-Boc-protected 4-aminocyclopent-2-en-1-one in an enantiodivergent manner. researchgate.net This highlights the versatility of using a single chiral precursor to access both enantiomers of a target molecule.

Derivations from Bio-based Feedstocks and Renewable Resources

The increasing demand for sustainable chemical processes has driven research into the synthesis of valuable compounds from renewable resources. Bio-based feedstocks, such as carbohydrates, offer a promising alternative to traditional petroleum-based starting materials. researchgate.net

Synthesis from 4-Hydroxycyclopent-2-en-1-one

A key intermediate that can be derived from bio-based routes and leads to this compound is 4-hydroxycyclopent-2-en-1-one. sci-hub.segoogle.comgoogle.com One prominent method for preparing this intermediate involves the photooxidation of cyclopentadiene. researchgate.netsci-hub.se This reaction, often carried out in methanol (B129727) with a photosensitizer like rose bengal, produces an endo-peroxide which is then reduced to cis-3,5-dihydroxy-1-cyclopentene. sci-hub.se

This meso-diol can then be subjected to enzymatic desymmetrization. For example, Novozym-435®, an immobilized lipase (B570770), can catalyze the transesterification of the corresponding diacetate with methanol to produce (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with high enantiomeric excess (>99%) and in high yield (95%). researchgate.netsci-hub.se This chemoenzymatic approach is attractive for large-scale production due to its high selectivity and the reusability of the enzyme. researchgate.netsci-hub.se The resulting enantiomerically pure hydroxy acetate can then be oxidized to afford the target this compound.

| Reaction Step | Reagents and Conditions | Product | Yield/Selectivity | Reference |

| Photooxidation | Cyclopentadiene, Methanol, Rose Bengal, Light, Air, 0 °C | cis-3,5-Dihydroxy-1-cyclopentene | - | researchgate.netsci-hub.se |

| Acetylation | cis-3,5-Dihydroxy-1-cyclopentene | cis-3,5-Diacetoxy-1-cyclopentene (B1631268) | >99% purity, 30% overall yield | researchgate.net |

| Enzymatic Desymmetrization | cis-3,5-Diacetoxy-1-cyclopentene, Novozym-435®, Methanol, MTBE, 5 °C | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95% yield, >99% e.e. | researchgate.netsci-hub.se |

Routes from D-Glucose to Cyclopentenone Derivatives

D-glucose, an abundant and inexpensive monosaccharide, serves as a versatile starting material for the synthesis of various chiral compounds, including cyclopentenone derivatives. researchgate.netresearchgate.net The general strategy involves transforming the linear or cyclic structure of glucose into a carbocyclic system.

One approach involves the conversion of D-glucose into a highly functionalized diene intermediate. Subsequent ring-closing metathesis (RCM) of this diene affords a cyclopentenol (B8032323) derivative. nih.gov This intermediate can then be further elaborated into cyclopentenone structures. For example, D-ribose, another carbohydrate, has been converted into a cyclopentenone derivative through a sequence involving a Wittig reaction, radical cyclization, and subsequent transformations. researchgate.net These methods demonstrate the potential of leveraging the rich stereochemistry of carbohydrates to construct complex chiral cyclopentanoid systems. nih.gov

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| D-Glucose | Conversion to diene, Ring-Closing Metathesis | Cyclopentenol derivative | nih.gov |

| D-Ribose | Wittig reaction, Radical cyclization | Cyclopentenone derivative | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound and its analogues hinges on the careful optimization of reaction conditions to maximize both chemical yield and stereoselectivity. Researchers have explored various parameters, including catalyst systems, solvents, temperature, and reaction times, for different synthetic strategies. This section details the findings from these optimization studies, with a focus on enzymatic desymmetrization and acid-catalyzed cyclization reactions.

Enzymatic Desymmetrization of meso-Diacetates

A highly effective method for producing enantiomerically enriched precursors to this compound is the enzymatic desymmetrization of meso-1,4-diacetoxycyclopent-2-ene. The immobilized lipase B from Candida antarctica, commercially known as Novozym-435®, has been extensively studied for this purpose.

The choice of solvent plays a critical role in the efficacy of the enzymatic reaction. While the reaction can proceed in aqueous buffers, studies have shown that organic solvents can significantly improve yield and simplify product isolation. In one study, methyl tert-butyl ether (MTBE) was identified as the optimal solvent for the Novozym-435® catalyzed transesterification of cis-3,5-diacetoxy-1-cyclopentene with methanol. This combination led to an excellent isolated yield of 95% for (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with an enantiomeric excess (ee) of over 99%. The use of MTBE also prevented the formation of the diol byproduct, which can occur in aqueous systems. In contrast, reactions in more polar solvents like dichloromethane (B109758) and dimethyl carbonate showed no product formation. The log P of a solvent, a measure of its hydrophilicity, has been shown to influence the positional selectivity of Novozym-435® in other reactions, with more hydrophilic solvents like t-butanol proving ideal in certain esterifications. nih.gov

Temperature is another crucial parameter for optimizing lipase-catalyzed reactions. For the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene using Novozym-435® in MTBE, the optimal temperature was found to be a chilly 5 °C. Operating at this low temperature likely contributes to the high enantioselectivity observed by minimizing non-enzymatic side reactions and maintaining the enzyme's structural integrity. Generally, Novozym-435® is known to be stable and active over a range of temperatures. For other esterification reactions, optimal temperatures between 35 °C and 55 °C have been reported, with the initial reaction rate increasing with temperature. researchgate.netresearchgate.net However, for specific, highly selective transformations like the desymmetrization of cyclopentene (B43876) derivatives, lower temperatures are often favored.

In the transesterification reaction, the choice of alcohol is also a key variable. Methanol and ethanol (B145695) have been found to be effective for the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene, while surprisingly, n-butanol, a commonly preferred alcohol in lipase-catalyzed transesterifications, did not yield the desired product. This highlights the substrate-specific nature of enzymatic catalysis.

| Catalyst | Solvent | Alcohol | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Novozym-435® | Methyl tert-butyl ether (MTBE) | Methanol | 5 | 95 | >99 | acs.org |

| Novozym-435® | Aqueous Buffer | - | Not Specified | 70 | >99 | acs.org |

Acid-Catalyzed Rearrangements

Acid-catalyzed reactions, such as the Piancatelli and Nazarov cyclizations, provide alternative routes to the cyclopentenone core. The optimization of these reactions focuses on the choice of acid catalyst, solvent, and temperature to control the reaction pathway and enhance selectivity.

The Piancatelli rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones is a powerful tool for constructing the cyclopentenone ring system. Optimization studies have shown that the choice of Lewis or Brønsted acid is critical. Dysprosium(III) triflate (Dy(OTf)₃) has emerged as an efficient catalyst for this transformation.

Initial optimization efforts revealed that using 5 mol% Dy(OTf)₃ in acetonitrile (B52724) with an alcohol additive could produce the desired 4-hydroxycyclopentenone. Further refinement showed that a solvent system of tert-butanol (B103910) and water (5:1) with 10 mol% Dy(OTf)₃ at 80 °C provided the best results, affording a single trans-diastereomer in high yield. escholarship.org The use of a sterically hindered alcohol like tert-butanol was found to prevent its nucleophilic attack on reaction intermediates. escholarship.org In contrast, running the reaction in the absence of an alcohol additive resulted in a more sluggish reaction and lower yields. escholarship.org

| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Dy(OTf)₃ | 5 | Acetonitrile / i-PrOH | 60 | 52 | Not Specified | escholarship.org |

| Dy(OTf)₃ | 10 | t-BuOH / H₂O (5:1) | 80 | High | trans | escholarship.org |

| ZnCl₂ | 1600 | Not Specified | Not Specified | 55 (over two steps) | 1.0:1.1 mixture of isomers | escholarship.org |

The Nazarov cyclization of divinyl ketones is a classic method for synthesizing cyclopentenones. Modern variations focus on achieving high enantioselectivity through the use of chiral catalysts. Strong, confined Brønsted acids, such as imidodiphosphorimidates (IDPi), have proven effective.

For the cyclization of simple acyclic divinyl ketones, an IDPi catalyst was found to give the corresponding cyclopentenone with excellent regio-, diastereo-, and enantioselectivity. nih.gov Optimization of the reaction temperature to -20 °C resulted in full conversion of the starting material with a 97:3 enantiomeric ratio. nih.gov Gold(I) complexes with chiral phosphine (B1218219) ligands have also been employed in tandem hydroarylation-Nazarov cyclizations, yielding cyclopentenones in good yields and high enantioselectivities at room temperature. researchgate.net The choice of the chiral ligand is crucial for achieving high stereocontrol in these reactions. researchgate.net

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) / ee (%) | Reference |

|---|---|---|---|---|---|

| IDPi Brønsted Acid | Not Specified | -20 | Good | 97:3 er | nih.gov |

| Chiral Bisphosphine-Gold(I) | CH₂Cl₂ | Room Temp. | 65 | 87% ee | researchgate.net |

| Chiral Bisphosphine-Gold(I) | CH₂Cl₂ | Room Temp. | 80 | 66% ee | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Oxocyclopent 2 En 1 Yl Acetate

Photochemical Transformations of the Cyclopentenone Ring System

The cyclopentenone core of 4-oxocyclopent-2-en-1-yl acetate (B1210297) is highly susceptible to photochemical reactions, primarily involving the carbon-carbon double bond. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, leading to a variety of transformations. acs.org

[2+2] Photocyclodimerization Reactions

One of the most characteristic photochemical reactions of cyclopentenones is the [2+2] photocyclodimerization, where two molecules react to form a cyclobutane (B1203170) ring. researchgate.netacs.org This reaction proceeds through the excitation of one enone molecule to its triplet state, which then adds to the ground state of a second molecule. researchgate.net

The [2+2] photodimerization of unsymmetrical cyclopentenones like 4-oxocyclopent-2-en-1-yl acetate can result in the formation of different regioisomers, primarily the head-to-head (HH) and head-to-tail (HT) dimers. acs.orgnsf.gov The relative orientation of the substituents on the resulting cyclobutane ring defines these isomers. In the head-to-head dimer, the substituents are on adjacent carbons (a 1,2-relationship), while in the head-to-tail dimer, they are on opposite carbons (a 1,3-relationship). nsf.gov

The ratio of these dimers is influenced by several factors, including the solvent and the concentration of the enone. researchgate.netacs.org For instance, in the photodimerization of 2-cyclopentenone, the ratio of head-to-head to head-to-tail dimers is independent of the ketone concentration in acetonitrile (B52724). researchgate.netacs.org The stereochemistry of the dimers can also be complex, with the possibility of syn and anti isomers depending on the relative orientation of the substituents at the ring fusion. nsf.gov The characterization of these dimers is typically achieved through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and in some cases, X-ray crystallography has been used to definitively establish the stereochemistry of the photodimers. researchgate.net

Below is a table summarizing the types of dimers formed in the photocyclodimerization of cyclopentenone derivatives.

| Dimer Type | Substituent Relationship | Stereochemical Descriptors |

| Head-to-Head (HH) | 1,2-relationship | syn or anti |

| Head-to-Tail (HT) | 1,3-relationship | syn or anti |

In addition to the [2+2] cycloaddition, a potential competitive photochemical pathway for this compound is the homolytic cleavage of the allylic carbon-oxygen bond of the acetate group. chemistrysteps.comyoutube.com Upon UV irradiation, allylic esters can undergo homolysis to generate an allylic radical and an acyloxy radical. chemistrysteps.comyoutube.com This process is a known photochemical reaction for various esters.

While specific studies detailing the competition between photodimerization and acetoxy group cleavage for this compound are not extensively documented, the principles of photochemistry suggest it as a plausible side reaction. The relative quantum yields of these competing pathways would depend on factors such as the solvent, the wavelength of irradiation, and the stability of the radical intermediates formed. The resulting radicals could then participate in a variety of secondary reactions, such as hydrogen abstraction, recombination, or disproportionation. chemistrysteps.com

Role of this compound as a Model Compound in Photoreactivity Studies

This compound and its derivatives serve as important model compounds for investigating the fundamentals of enone photoreactivity. The presence of the acetoxy group provides a spectroscopic and stereochemical handle to probe the mechanisms of photochemical reactions. capes.gov.br These compounds are also recognized as crucial chiral building blocks in the synthesis of optically active natural products, most notably prostaglandins (B1171923). youtube.com The photochemical and stereochemical behavior of these cyclopentenone derivatives is fundamental to their successful application in multi-step total synthesis. acs.org The study of their photoreactions, including cycloadditions and potential rearrangements, provides valuable insights into controlling the stereochemistry of complex molecular architectures. rsc.org

Nucleophilic Substitution Reactions and Regiochemical Control

The allylic acetate functionality in this compound makes it a prime substrate for nucleophilic substitution reactions. These reactions are often catalyzed by transition metals, particularly palladium, and are a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Mechanistic Pathways Involving Allyl Cation Intermediates

A key mechanistic feature of many nucleophilic substitution reactions of this compound is the formation of an allyl cation intermediate, often stabilized by a transition metal. In palladium-catalyzed allylic substitutions, a palladium(0) catalyst reacts with the allylic acetate to form a π-allyl palladium complex. youtube.comrsc.org This complex is electrophilic and can be attacked by a wide range of nucleophiles.

The regioselectivity of the nucleophilic attack on the unsymmetrical π-allyl palladium intermediate is a critical aspect of these reactions. nsf.gov In the case of this compound, the nucleophile can attack at either end of the allyl system. The outcome is influenced by a combination of steric and electronic factors of both the substrate and the nucleophile, as well as the ligands on the palladium catalyst. nsf.govcapes.gov.br For cyclopentenyl substrates, the regioselectivity can be lower compared to cyclohexenyl systems, which is attributed to the increased planarity of the five-membered ring system. nsf.gov

The table below lists the key species involved in the palladium-catalyzed nucleophilic substitution of this compound.

| Species | Role in the Catalytic Cycle |

| This compound | Substrate |

| Palladium(0) Complex | Catalyst |

| π-Allyl Palladium Complex | Electrophilic Intermediate |

| Nucleophile | Reagent for C-C or C-X bond formation |

| Acetate | Leaving Group |

Influence of Heterobase Structure on Regioselectivity

The regioselectivity of reactions involving allylic substrates like this compound is significantly influenced by the structure of the reactants and the nature of the catalyst. In palladium-catalyzed allylic alkylations, the structure of the nucleophile and the ligands on the palladium catalyst play a crucial role in determining the site of attack. nih.govnih.govrsc.org

For instance, in palladium-catalyzed direct arylation of five-membered ring heteroaromatics, the choice of catalyst and reaction conditions can direct the arylation to a specific carbon atom, even when multiple reactive C-H bonds are present. rsc.org Initially, only arylation at the C2 or C5 positions of thiophenes was achievable, but advancements in catalyst design now permit regioselective C3 or C4 arylations. rsc.org This control is paramount for the synthesis of complex heteroaryl derivatives. rsc.org

In the context of allylic alkylations, chelated amino acid ester enolates have proven to be effective nucleophiles that react rapidly and often without isomerization of the π-allyl palladium complexes. nih.gov This allows for highly regioselective reactions. Generally, terminal π-allyl palladium complexes are attacked at the less sterically hindered position. nih.gov The leaving group on the allylic substrate also exerts a strong influence on regioselectivity, which can be attributed to different conformations adopted during the ionization step. nih.gov

The table below illustrates the general principles of how heterobase and catalyst structure can influence regioselectivity in related systems.

| Factor | Influence on Regioselectivity | Example System |

| Nucleophile Structure | Can favor attack at more or less substituted carbons. nih.gov | In Pd-catalyzed allylic alkylation, some enolates preferentially attack the more substituted carbon of a cyclohexanone (B45756) derivative. nih.gov |

| Catalyst/Ligand | Chiral ligands can induce high enantioselectivity and regioselectivity. nih.gov | Chiral phosphine (B1218219) ligands in palladium catalysis can direct alkylation to create quaternary carbon centers with high enantiomeric excess. nih.gov |

| Leaving Group | Affects the conformation of the intermediate π-allyl complex, influencing the site of nucleophilic attack. nih.gov | In alkyl-substituted secondary allylic substrates, the choice of leaving group has a strong dependence on the resulting regioselectivity. nih.gov |

| Reaction Conditions | Can be optimized to favor a specific regioisomer. rsc.org | Modified catalysts and conditions allow for regioselective C3 or C4 arylation of thiophenes, which was previously challenging. rsc.org |

Michael Addition Reactions with Thiol Nucleophiles

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. science.gov When a thiol is used as the nucleophile, this is referred to as a thia-Michael reaction. mdpi.com This reaction can be catalyzed by either a base or a nucleophile. mdpi.comresearchgate.net In the base-catalyzed pathway, the base deprotonates the thiol to form a more reactive thiolate anion. mdpi.comresearchgate.net In the nucleophile-initiated pathway, the nucleophilic catalyst first attacks the Michael acceptor. mdpi.com

In the case of this compound, the endocyclic double bond is activated by the conjugated ketone, making it susceptible to Michael addition by nucleophiles such as thiols. The thiol adds to the electron-deficient β-carbon of the α,β-unsaturated system. researchgate.net The selectivity of this 1,4-addition over a 1,2-addition to the carbonyl group is a key feature of the Michael reaction. science.gov

The reactivity of the thiol in a Michael addition is related to its acidity (pKa). nih.gov More acidic thiols are generally more reactive. nih.gov For example, a study on the thiol-ene reaction of hexyl acrylate (B77674) with various thiols demonstrated that the reaction rate was dependent on the pKa of the thiol. nih.gov

The table below shows the relative reactivity of different thiols in a Michael addition reaction, which is indicative of the principles that would govern their reaction with this compound.

| Thiol | pKa (approximate) | Relative Reactivity |

| Mercaptoglycolate esters | Lower | Higher |

| Mercaptopropionate esters | Lower | Higher |

| Aliphatic thiols (e.g., Hexanethiol) | 10-11 | Lower |

| Aromatic thiols | 7-8 | Higher |

Data compiled from various sources for illustrative purposes. researchgate.netnih.gov

An important characteristic of thia-Michael adducts is the potential for reversibility through a retro-Michael reaction. nih.gov This reversibility is influenced by factors such as temperature and pH. nih.gov Alkaline conditions, in particular, can promote the reverse reaction. nih.gov This dynamic nature of the thiol-Michael addition has led to its exploration in the field of dynamic covalent chemistry. nih.gov

Polymerization and Cross-linking Behavior

The presence of a reactive double bond in this compound allows it to participate in polymerization and cross-linking reactions. These processes are particularly relevant in the formation of polymer networks and materials with tailored properties.

While this compound itself does not have a vinyl group, in systems where it is copolymerized with monomers containing vinyl groups (like acrylates), there can be competitive reactivity. The internal double bond of the cyclopentenone ring and the vinyl double bond of the comonomer will compete for reaction with propagating radical chains or other reactive species. The relative reactivity will depend on the specific reaction conditions and the electronic and steric nature of the double bonds.

UV-induced cross-linking is a common method for curing polymer films and coatings. mdpi.comnih.gov In polyacrylate systems containing a cross-linking agent like this compound, the process is typically initiated by a photoinitiator. mdpi.com

The general mechanism involves the following steps:

Initiation: Upon absorption of UV light, the photoinitiator generates free radicals. mdpi.com

Propagation: These radicals can then react with the double bonds present in the polyacrylate chains and the cross-linking agent. In a system containing this compound, the radical would add to the endocyclic double bond, creating a new radical center on the cyclopentane (B165970) ring.

Cross-linking: This new radical can then react with another polymer chain or cross-linker molecule, leading to the formation of a covalent bond between them. This process repeats, building up a three-dimensional cross-linked network. mdpi.com

Advanced Spectroscopic and Computational Characterization of 4 Oxocyclopent 2 En 1 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 4-oxocyclopent-2-en-1-yl acetate (B1210297) and its derivatives. It provides unparalleled information on the connectivity of atoms and their spatial relationships.

Elucidation of Photodimer Structures by NMR

The photochemical reactivity of cyclopentenone derivatives often leads to the formation of complex photodimers. NMR spectroscopy is indispensable in elucidating the structures of these products. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, the precise stereochemistry and regiochemistry of the resulting cyclobutane (B1203170) rings in the photodimers can be determined. The coupling constants and nuclear Overhauser effects (NOEs) observed in the NMR spectra provide critical data for establishing the relative orientation of the fused rings and substituents.

Determination of Conformational Preferences via Density Functional Theory (DFT) Calculations and NMR Correlations

The conformational flexibility of the five-membered ring in 4-oxocyclopent-2-en-1-yl acetate can be effectively studied by combining NMR spectroscopy with Density Functional Theory (DFT) calculations. nih.govnih.govresearchgate.net DFT methods are employed to calculate the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov The theoretically predicted NMR parameters, such as chemical shifts and coupling constants for each conformer, are then compared with the experimental NMR data. nih.govnih.gov This correlation allows for the determination of the predominant conformation in solution and provides a deeper understanding of the factors governing its stability. nih.govresearchgate.netsharif.edu For instance, studies on similar cyclic systems have shown that the preferred conformation can be influenced by subtle electronic and steric effects. nih.govnih.gov

First-Principles Quantum Mechanical Simulations for Mechanistic Insights

First-principles quantum mechanical simulations offer a powerful tool to investigate the reaction mechanisms involving this compound at a fundamental level. These methods, based on the principles of quantum mechanics, can model chemical reactions and predict their outcomes with high accuracy. numberanalytics.comrsc.orgnih.gov

Calculation of Energetics and Predicted Chemical Shifts

Quantum mechanical simulations, particularly those employing DFT, are used to calculate the energetics of various reaction pathways, such as cycloaddition reactions. acs.orgvu.nl By mapping the potential energy surface, transition states can be located, and activation energies can be determined, providing crucial insights into the reaction kinetics and mechanism. acs.org Furthermore, these simulations can predict NMR chemical shifts for the reactants, intermediates, and products. nih.gov The agreement between the calculated and experimental chemical shifts serves as a strong validation for the proposed reaction mechanism and the structures of the species involved. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Material Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound and its derivatives. masterorganicchemistry.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present in the molecule.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The presence of a five-membered cyclic ketone results in a C=O stretching vibration at a higher frequency (around 1750 cm⁻¹) compared to open-chain or six-membered cyclic ketones (around 1715 cm⁻¹), a phenomenon attributed to ring strain. pressbooks.publibretexts.org The ester functional group gives rise to a strong C=O stretching band typically around 1735-1740 cm⁻¹ and characteristic C-O stretching bands in the 1300-1000 cm⁻¹ region. pressbooks.publibretexts.orgspectroscopyonline.comlibretexts.org The C=C double bond within the cyclopentenone ring will show an absorption band in the 1680-1640 cm⁻¹ range. pressbooks.publibretexts.org

| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** |

| C=O (Ketone, 5-membered ring) | ~1750 pressbooks.publibretexts.org |

| C=O (Ester) | ~1735-1740 pressbooks.publibretexts.orgspectroscopyonline.com |

| C=C (Alkene) | ~1680-1640 pressbooks.pub |

| C-O (Ester) | 1300-1000 pressbooks.pubspectroscopyonline.comlibretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. nih.gov

X-ray Diffraction Analysis for Absolute Configuration Determination

The absolute configuration of chiral cyclopentenones and their derivatives can be unequivocally determined using single-crystal X-ray diffraction. nih.govresearchgate.net This powerful analytical technique allows for the precise mapping of electron density in a crystal, revealing the spatial arrangement of each atom and thus the molecule's absolute stereostructure. The determination relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of a heavy atom within the crystal. researchgate.net For organic molecules composed primarily of light atoms (C, H, O, N), this effect can be weak, making the determination more challenging. In such cases, the presence of a heavier atom, such as a halogen or a metal ion in a salt, can significantly enhance the anomalous scattering and facilitate a reliable assignment of the absolute configuration. researchgate.net

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. researchgate.net The crystal must be of sufficient size and quality to diffract X-rays effectively. The diffraction data is collected and processed to yield a model of the crystal structure. Key parameters in this model include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit.

A critical parameter in determining the absolute configuration is the Flack parameter. nih.gov A value of the Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assigned absolute configuration.

While crystallographic data for this compound itself is not publicly available, the data for related cyclopentenone derivatives illustrate the type of information obtained from such an analysis. For instance, the crystal structure of 3-(4-Nitroanilino)cyclopent-2-en-1-one has been determined, providing a clear example of the detailed structural information that can be obtained for this class of compounds. crystallography.net

Crystallographic Data for 3-(4-Nitroanilino)cyclopent-2-en-1-one crystallography.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.2725(7) |

| b (Å) | 13.273(1) |

| c (Å) | 9.5548(7) |

| α (°) | 90 |

| β (°) | 97.510(6) |

| γ (°) | 90 |

| Cell Volume (ų) | 1040.13(14) |

| Temperature (K) | 295 |

| Radiation Wavelength (Å) | 1.54184 |

| Radiation Type | CuKα |

This interactive data table provides the crystallographic parameters for 3-(4-Nitroanilino)cyclopent-2-en-1-one as a representative example.

The synthesis of novel cyclopentenone derivatives and their subsequent analysis by single-crystal X-ray diffraction is a common practice in medicinal and materials chemistry. researchgate.netmdpi.com For instance, the structures of various functionalized cyclopentanones have been determined to confirm their relative and absolute configurations, which is essential for understanding their biological activity. nih.gov In many cases, the cyclopentenone ring adopts an envelope conformation. researchgate.net The detailed structural information from X-ray analysis, including bond lengths, bond angles, and torsion angles, is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with desired properties.

Applications of 4 Oxocyclopent 2 En 1 Yl Acetate in the Synthesis of Biologically Relevant Compounds and Advanced Materials

Synthesis of Nucleoside Analogues

Nucleoside analogues are a cornerstone of modern antiviral and anticancer therapies. acs.org These molecules mimic the structure of natural nucleosides but contain key modifications to the sugar or base moiety that disrupt viral replication or cancer cell proliferation. The cyclopentane (B165970) ring of 4-Oxocyclopent-2-en-1-yl acetate (B1210297) serves as a carbocyclic "sugar" scaffold, which is a common strategy in the design of these therapeutic agents.

Preparation of Pyrimidine (B1678525) and Purine (B94841) Heterobase Derivatives

The synthesis of nucleoside analogues involves coupling a modified sugar, or a mimic thereof, with a nucleobase. In this context, the cyclopentene (B43876) ring of 4-Oxocyclopent-2-en-1-yl acetate acts as a precursor to the sugar component. Synthetic strategies allow for the attachment of various pyrimidine (e.g., uracil, cytosine, thymine) and purine (e.g., adenine, guanine) heterobases to this carbocyclic frame. These nitrogenous bases are fundamental to the structure of DNA and RNA, and derivatives based on them are of significant interest for developing multi-targeted therapeutic agents that can interact with various receptor sites within the immune system or in cancer pathways. google.com The creation of a diverse library of such analogues is crucial for screening and identifying compounds with potent biological activity. nih.gov

Strategic Design for Antiviral Compound Development

A primary goal in antiviral drug development is the creation of molecules that can be selectively incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and halting replication. Carbocyclic nucleoside analogues, which lack the furanose oxygen of natural sugars, are often excellent candidates because they are metabolically stable and can effectively inhibit these viral enzymes. The strategic design of these compounds, starting from scaffolds like this compound, allows for precise modifications to the "sugar" ring. These modifications are essential for enhancing efficacy against viral targets and for developing lead compounds for the treatment of viral infections. acs.org

Role as a Precursor in Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects in animals and are of significant interest to synthetic chemists due to their potent biological activities. researchgate.net The cyclopentenone ring is a core structural feature of several prostaglandin families, and this compound and its derivatives are key starting materials for their synthesis.

Construction of Cross-conjugated Cyclopentenone Prostaglandins (e.g., J-type)

This compound is a direct precursor to the core structure of J-type prostaglandins (PGJ). A closely related derivative, methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, contains the characteristic ring moiety of PGJs. nih.gov These prostaglandins feature a cross-conjugated cyclopentenone system, which is crucial for their biological activity. This activity often involves penetrating the cell barrier and covalently binding to sulfhydryl (SH) groups of nuclear proteins through a Michael addition reaction, thereby altering protein function. nih.gov The synthesis of these complex molecules relies on the strategic use of precursors that already contain the essential cyclopentenone framework.

Development of Pharmacologically Important Prostaglandin Subunits

The cyclopentenone core derived from this compound is a pharmacologically important subunit that forms the foundation for various prostaglandin analogues. nih.gov By applying sequential chemical transformations, such as cross-couplings and olefinations, the basic cyclopentane core can be elaborated with the characteristic lipid side chains to produce a variety of potent drugs. researchgate.net This modular approach facilitates the divergent synthesis of numerous prostaglandin-based medicines used to treat a range of conditions.

Table 1: Examples of Pharmacologically Important Prostaglandins This table showcases several prostaglandin analogues that can be synthesized using strategies involving chiral cyclopentane core precursors.

| Prostaglandin Analogue | Therapeutic Use | Reference |

| Latanoprost | Glaucoma | researchgate.net |

| Bimatoprost | Glaucoma, Eyelash Growth | researchgate.net |

| Fluprostenol | Veterinary (Luteolytic agent) | researchgate.net |

| Cloprostenol | Veterinary (Luteolytic agent) | researchgate.net |

| Prostaglandin F₂α | Labor Induction, Veterinary | researchgate.net |

Integration into Biobased Polymers and UV-Curable Materials

Driven by the need for sustainability, there is growing interest in converting plant-derived chemicals into useful materials. nih.gov Furfural, derived from lignocellulosic biomass, is a key platform chemical that can be converted into various monomers for polymer production. researchgate.net this compound, which can be derived from such biobased sources, has demonstrated utility in the field of advanced materials.

Research has utilized this compound as a model compound to explore the reactivity of the cyclopentenone ring system in polymerization processes. nih.gov Specifically, it readily undergoes dimerization under UV light through a [2+2] photocyclodimerization reaction. acs.orgnih.gov This reaction mechanism is instrumental in cross-linking polymers to form stable thin films. nih.gov

In a practical application of this principle, a related monomer, 4-oxocyclopent-2-en-1-yl acrylate (B77674) (4CPA), was synthesized and copolymerized with other acrylates like lauryl acrylate and methyl acrylate. acs.orgnih.gov The resulting copolymers, containing pendent cyclopentenone units from 4CPA, were then successfully cross-linked by exposure to UV light, demonstrating a novel method for creating functional, biobased, and UV-curable materials. acs.orgnih.gov This represents a promising strategy for developing new polymers where this compound and its derivatives serve as key functional components. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that provides exceptional control over the molecular weight and polydispersity of the resulting polymers. wikipedia.org This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of complex polymer architectures like block copolymers and star polymers. wikipedia.orgsigmaaldrich.com

While direct RAFT polymerization of this compound is not extensively documented, the principles of RAFT have been successfully applied to monomers with similar functionalities, such as other vinyl and acetate-containing compounds. nih.gov The process involves initiation, propagation, and termination steps typical of free-radical polymerization, but with an added equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio compounds. sigmaaldrich.com This equilibrium minimizes termination reactions and allows for the controlled growth of polymer chains. The versatility of RAFT has been demonstrated in its application to a wide array of monomers, suggesting its potential for creating novel polymers incorporating the cyclopentenone moiety for specialized applications. researchgate.net

Photo-Cross-Linking for Thin Film Formation

Photo-cross-linking is a technique that uses light, often UV, to initiate chemical reactions that form covalent bonds between polymer chains, transforming a liquid polymer solution into a solid three-dimensional network. youtube.com This process is critical for creating patterned thin films used in sensors, actuators, and other microsystems. The method typically involves coating a substrate with a solution containing a monomer, an initiator, and a cross-linker, followed by irradiation to induce polymerization and cross-linking. researchgate.net

Polymers containing the this compound moiety could be designed to be photo-cross-linkable. The enone functionality within the cyclopentenone ring is a potential site for photo-initiated reactions, such as a [2+2] cycloaddition, which can be used to cross-link polymer chains. This process allows for the precise fabrication of structured polymer networks. By irradiating a thin film of a prepolymer through a mask, patterned networks with specific dimensions can be created. Such materials are of interest for developing hydrogels and other functional materials with tailored properties for applications in tissue engineering and biomedical devices. researchgate.net

Versatility in the Synthesis of Other Cyclopentenone Derivatives

The chemical structure of this compound makes it an excellent precursor for synthesizing a variety of other important chemical structures.

Conversion to 2-Pyrone Derivatives

The 2-pyrone (or α-pyrone) scaffold is a key structural element in numerous natural products and pharmacologically active compounds. uni-regensburg.de Various synthetic methods have been developed to access these important heterocycles. organic-chemistry.orgnih.gov One strategy involves the transformation of cyclopentenone derivatives. For instance, a derivative of the title compound, 5-Heptyl-4-oxocyclopent-2-en-1-yl acetate, can be synthesized from its corresponding 4-hydroxycyclopent-2-enone precursor. While the direct conversion of this compound to a 2-pyrone is a specific transformation, the general reactivity of such cyclopentenones is well-established in the synthesis of complex molecules. uni-regensburg.de The synthesis of 4-hydroxy-2-pyrones, a related class, often involves the cyclization of 1,3,5-tricarbonyl compounds or the use of transition metal-catalyzed reactions with alkyne precursors. mdpi.com

Table 1: Examples of 2-Pyrone Synthesis Methodologies

| Precursor Type | Key Reaction | Catalyst/Reagents | Reference |

|---|---|---|---|

| o-(Alkynyl)benzoates | Cyclization | Copper(II)halide | organic-chemistry.org |

| 1,2-Allenyl ketones | Michael addition-lactonization | Base | nih.gov |

| Acetylenecarboxylic acids | Self-condensation | Gold-based catalyst | mdpi.com |

Formation of γ-Alkylidenebutenolides

γ-Alkylidenebutenolides are another class of heterocyclic compounds with significant applications in organic synthesis. Research has shown that these structures can be readily synthesized and subsequently transformed into other valuable compounds. For example, γ-alkylidenebutenolides can undergo ring-transformation reactions with amines in glacial acetic acid to afford 5-alkylidene-2,5-dihydropyrrol-2-ones, which are precursors in the formal total synthesis of natural products like pukeleimide A. thieme-connect.de The synthesis of the starting γ-alkylidenebutenolides can be achieved through the cyclization of 1,3-bis-silyl enol ethers with oxalyl chloride. thieme-connect.de

Contributions to Chemical Biology and Medicinal Chemistry Research

The cyclopentenone ring system is a key pharmacophore in various biologically active molecules. Derivatives originating from precursors like this compound are subjects of significant interest in medicinal chemistry.

Studies on Antiviral Activity of Derived Compounds

Compounds derived from the cyclopentenone and pyrone scaffolds have demonstrated notable antiviral properties. Cyclopentenone prostanoids, for example, have been shown to inhibit the replication of various viruses. nih.gov Their mechanism of action can involve inducing a cellular defense response, modifying the maturation of viral glycoproteins, and controlling the activation of transcription factors like NF-kappa B. nih.gov Studies on vesicular stomatitis virus (VSV) have suggested that the antiviral effect of certain cyclopentenone prostaglandins stems from the direct inhibition of the viral RNA polymerase. nih.gov

Similarly, 2-pyrone derivatives have emerged as promising antiviral candidates. A recent study investigated the in vitro antiviral activity of 6-pentyl-α-pyrone (6PP), a fungal metabolite, against bovine coronavirus (BCoV), which serves as a model for SARS-CoV-2. nih.gov The results indicated that post-infection treatment with 6PP could reduce the viral load and decrease viral internalization, highlighting its potential as an effective antiviral agent for coronaviruses. nih.gov The broad antiviral activities of various heterocyclic compounds, including pyrones and pyridines, continue to drive research into new therapeutic agents to combat drug resistance. nih.gov

Table 2: Antiviral Activity of Derived Compound Classes

| Compound Class | Example Virus Targeted | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Cyclopentenone Prostanoids | General viruses | Induction of cellular defense, inhibition of viral protein maturation | nih.gov |

| Cyclopentenone Prostaglandins | Vesicular Stomatitis Virus (VSV) | Inhibition of viral RNA polymerase | nih.gov |

Development of Prodrug Systems (related to similar structures)

The concept of a prodrug involves administering an inactive derivative of a drug that is converted into its active form in vivo through chemical or enzymatic processes. mdpi.com This strategy is often employed to improve a drug's stability, solubility, or pharmacokinetic profile. For reactive molecules like certain cyclopentenone derivatives, a prodrug approach can serve as a protective measure, ensuring the compound reaches its target site before reacting non-specifically.

Research into compounds structurally similar to this compound has demonstrated the feasibility of this approach. For instance, highly reactive and cytotoxic cyclopentenones, which are analogous to the pharmacologically important moieties of J-type prostaglandins, can be chemically modified to create more stable prodrugs. researchgate.net One such strategy involves converting the unstable dienone into stable sulfone derivatives. These sulfones can function as "transport forms," which are inactive during circulation but are capable of regenerating the original, active cytotoxic dienone within the body, likely through an in vivo elimination process. researchgate.net This approach highlights how the inherent reactivity of the cyclopentenone core can be temporarily masked to create a viable drug delivery system.

Another general strategy involves linking a drug to a carrier molecule via a linker that is sensitive to specific biological triggers, such as reactive oxygen species (ROS) often found in tumor microenvironments. mdpi.com While not directly documented for this compound itself, this principle could be applied to cyclopentenone-based drugs, where a ROS-sensitive linker releases the active cytotoxic agent upon reaching the target tissue.

Investigation of Cytotoxic Effects and Mechanisms of Action

The cyclopentenone moiety is a recognized pharmacophore for anticancer activity. nih.gov The biological action of many cyclopentenone-containing compounds, including certain prostaglandins (PGA and PGJ series), is not mediated by traditional prostanoid receptors but rather by direct interaction with other cellular targets. nih.gov This activity is largely attributed to the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring. nih.gov

This electrophilic center can react with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. nih.gov This covalent modification can disrupt protein function and trigger various cellular responses, including the induction of cell cycle arrest or apoptosis (programmed cell death), depending on the cell type and conditions. nih.govmdpi.com

The mechanism of cytotoxicity can involve multiple pathways:

Induction of Apoptosis: By covalently modifying key regulatory proteins, cyclopentenones can trigger the apoptotic cascade. This process involves the activation of caspases, which are proteases that execute cell death, and can be initiated by the release of cytochrome C from mitochondria. mdpi.com

Inhibition of Transcription Factors: Cyclopentenone prostaglandins have been shown to inhibit the activity of critical transcription factors like NF-κB, which plays a major role in inflammatory responses and cell survival. nih.gov

Generation of Oxidative Stress: The reaction of cyclopentenones with cellular thiols, such as glutathione (B108866) (GSH), can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species and subsequent cellular damage.

Studies on prostaglandins with a cross-conjugated dienone unit, a feature related to the cyclopentenone structure, show potent antitumor activities that are linked to their ability to enter cells and accumulate in the nucleus via covalent interactions. researchgate.net

Discovery of Inhibitors of Nuclear Export (related to similar structures)

A significant mechanism through which cyclopentenone-based compounds exert their anticancer effects is the inhibition of nuclear export. nih.gov The protein Exportin-1 (XPO1), also known as CRM1, is responsible for transporting numerous tumor suppressor proteins (TSPs) and other cargo from the cell nucleus to the cytoplasm. nih.govnih.gov In many types of cancer, XPO1 is overexpressed, leading to excessive export of TSPs from the nucleus, which effectively inactivates them and promotes tumor growth.

Compounds that act as Michael acceptors, including those with an α,β-unsaturated ketone like this compound, can function as Selective Inhibitors of Nuclear Export (SINEs). The mechanism involves the formation of a covalent bond between the electrophilic carbon of the enone and a critical cysteine residue (Cys528) located in the cargo-binding cleft of the XPO1 protein. nih.govnih.gov

Key aspects of this mechanism include:

Covalent Adduction: The inhibitor covalently binds to Cys528, physically blocking the binding of cargo proteins that carry a nuclear export signal (NES). nih.gov

Nuclear Retention of TSPs: By inhibiting XPO1, TSPs are trapped within the nucleus, allowing them to carry out their normal functions, such as inducing cell cycle arrest and apoptosis. nih.gov

Target Specificity: The importance of the Cys528 residue has been confirmed in studies where cell lines with a mutated XPO1 (XPO1-C528S) were resistant to the inhibitory effects of Michael acceptor-based drugs, demonstrating the specific nature of the covalent interaction. nih.gov

This targeted inhibition of XPO1 represents a powerful strategy in cancer therapy, and the cyclopentenone scaffold is a key structural motif for designing such inhibitors.

Interactive Data Table: Biological Activities of Cyclopentenone-Related Structures

| Biological Application | Mechanism of Action | Key Molecular Target | Relevant Compound Type |

| Prodrug System | In vivo regeneration of the active cytotoxic dienone from a stable precursor. | N/A (Release Mechanism) | Sulfone derivatives of cyclopentenones researchgate.net |

| Cytotoxicity | Covalent modification of cellular nucleophiles, leading to apoptosis and cell cycle arrest. | Protein thiol groups (e.g., in NF-κB, caspases) | Cyclopentenone Prostaglandins nih.gov |

| Nuclear Export Inhibition | Covalent adduction to a cysteine residue in the cargo-binding site, blocking protein export. | Cys528 of Exportin-1 (XPO1/CRM1) nih.govnih.gov | Michael Acceptors (e.g., chalcones, cyclopentenones) nih.gov |

Stereochemical and Regiochemical Control in Transformations Involving 4 Oxocyclopent 2 En 1 Yl Acetate

Strategies for Stereocontrol in Synthetic Pathways to 4-Oxocyclopent-2-en-1-yl Acetate (B1210297)

The creation of a specific stereoisomer of 4-oxocyclopent-2-en-1-yl acetate is paramount for its application in the synthesis of chiral molecules. A principal and highly effective strategy for achieving this stereocontrol is through enzymatic resolution. This bio-catalytic approach leverages the inherent chirality of enzymes to selectively react with one enantiomer of a racemic mixture, thereby affording the desired chiral product in high enantiomeric excess.

A well-documented method involves the enzymatic hydrolysis of racemic cis-4-acetoxy-2-cyclopenten-1-ol. Enzymes such as wheat germ lipase (B570770) can selectively hydrolyze one of the enantiomers, allowing for the separation of the unreacted chiral acetate from the hydrolyzed alcohol. mdpi.com For instance, the synthesis of (4R)-(+)-acetoxy-2-cyclopenten-1-one commences with the oxidation of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate. This chiral starting material can be obtained through the enzymatic hydrolysis of the corresponding racemic diacetate. orgsyn.org This enzymatic resolution step is crucial as it establishes the absolute stereochemistry at the C4 position early in the synthetic sequence.

The subsequent oxidation of the chiral alcohol to the ketone proceeds with retention of stereochemistry at the C4 center. This transformation is typically achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to prevent epimerization or other side reactions. The resulting enantiomerically enriched this compound is then a valuable chiral synthon for a variety of complex molecule syntheses. orgsyn.org

| Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Enzymatic Resolution | Selective hydrolysis of one enantiomer of a racemic precursor, typically cis-4-acetoxy-2-cyclopenten-1-ol or its diacetate form. | Lipases (e.g., wheat germ lipase), Acetylcholinesterase | mdpi.comorgsyn.org |

| Stereoretentive Oxidation | Oxidation of a chiral alcohol precursor to the corresponding ketone without affecting the stereocenter. | Pyridinium chlorochromate (PCC) | orgsyn.org |

Regioselective Functionalization of the Cyclopentenone Ring

The cyclopentenone ring of this compound possesses multiple reactive sites, making regioselective functionalization a key challenge and a powerful tool in synthesis. The primary electrophilic sites are the carbonyl carbon (C1) and the β-carbon of the enone system (C3). Nucleophilic attack can occur at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), respectively. Furthermore, the enolate formed after conjugate addition can undergo further reactions. The presence of the acetoxy group at the C4 position significantly influences the regioselectivity of these transformations.

Electronic and Steric Effects Influencing Reaction Outcomes

The outcome of nucleophilic additions to the cyclopentenone ring is governed by a delicate interplay of electronic and steric factors. The 4-acetoxy group exerts both an inductive electron-withdrawing effect and a steric effect, which can direct incoming nucleophiles to a specific position and face of the ring.

Electronic Effects: The electron-withdrawing nature of the acetoxy group can influence the relative electrophilicity of the C1 and C3 positions. This effect can be transmitted through the sigma framework of the ring. While the primary resonance contribution in an enone system places a partial positive charge on the β-carbon, the inductive effect of a substituent at C4 can modulate this charge distribution.

Steric Effects: The steric bulk of the 4-acetoxy group plays a crucial role in controlling the facial selectivity of nucleophilic attack. The nucleophile will preferentially approach from the less hindered face of the cyclopentenone ring, which is typically the face opposite to the acetoxy group. This steric hindrance is a key principle in achieving diastereoselective reactions. For instance, in conjugate additions, the incoming nucleophile will add to the double bond from the face anti to the C4 substituent, leading to a specific diastereomer. beilstein-journals.org

The choice of nucleophile is also critical in determining the regioselectivity. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group, which is considered a kinetically controlled process. In contrast, softer nucleophiles, like Gilman cuprates, enamines, and enolates, generally favor the thermodynamically more stable 1,4-conjugate addition product.

The regioselectivity can also be influenced by the reaction conditions. For example, the selective 1,2-reduction of the carbonyl group in 2-cyclopentenones can be achieved using specific reducing agents like aluminum hydride, leaving the carbon-carbon double bond intact. This demonstrates how the choice of reagent can overcome the inherent preference for conjugate addition by certain hydride donors.

| Factor | Influence on Reaction Outcome | Examples of Control |

|---|---|---|

| Electronic Effects of 4-Acetoxy Group | Modulates the electrophilicity of the carbonyl carbon (C1) and the β-carbon (C3). | Can influence the balance between 1,2- and 1,4-addition. |

| Steric Effects of 4-Acetoxy Group | Directs incoming nucleophiles to the less hindered face of the ring (anti-attack). | Leads to high diastereoselectivity in conjugate additions and other reactions. beilstein-journals.org |

| Nature of the Nucleophile | Determines the preference for 1,2-addition versus 1,4-conjugate addition. | Hard nucleophiles (e.g., Grignard reagents) favor 1,2-addition; soft nucleophiles (e.g., Gilman cuprates) favor 1,4-addition. |

| Reaction Conditions | Can be tuned to favor a specific regioisomer. | Use of specific reducing agents like aluminum hydride for selective 1,2-reduction of the carbonyl. |

Emerging Research Directions and Future Prospects for 4 Oxocyclopent 2 En 1 Yl Acetate

Advancements in Sustainable Synthesis and Biobased Material Development

The pursuit of environmentally benign chemical processes has driven research into sustainable methods for synthesizing 4-oxocyclopent-2-en-1-yl acetate (B1210297) and its derivatives. Traditional synthetic routes often rely on petroleum-based starting materials and harsh reaction conditions. Current research focuses on the utilization of renewable feedstocks and the development of greener reaction pathways to minimize environmental impact.

One promising approach involves the use of biomass-derived precursors. For instance, furfural, a platform chemical readily obtained from lignocellulosic biomass, can be converted through a series of transformations into cyclopentenone derivatives. Researchers are actively exploring enzymatic and chemo-catalytic methods to improve the efficiency and selectivity of these conversions. The goal is to establish a cost-effective and sustainable pipeline for the production of 4-oxocyclopent-2-en-1-yl acetate from renewable resources.

In the realm of biobased materials, the unique chemical structure of this compound makes it a valuable building block for the synthesis of novel polymers. Its reactive functional groups, the enone and the acetate, allow for various polymerization techniques, including radical and condensation polymerizations. The resulting polymers can possess desirable properties such as biodegradability and biocompatibility, making them suitable for applications in packaging, agriculture, and biomedicine. Research is ongoing to tailor the properties of these polymers by modifying the cyclopentenone core and incorporating other bio-based monomers.

| Starting Material | Key Transformation | Catalyst/Enzyme | Target Product |

| Furfural | Rearrangement/Cyclization | Zeolites, Lewis acids | Cyclopentenone Precursors |

| Lignocellulose | Hydrolysis/Dehydration | Mineral acids, Enzymes | Furfural |

| D-Xylose | Acid-catalyzed dehydration | Sulfuric acid | Furfural |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is paramount for the practical application of this compound in complex chemical syntheses. Researchers are investigating a wide array of catalysts to control the stereochemistry and regioselectivity of reactions involving this versatile building block.

Organocatalysis has emerged as a powerful tool for transformations of cyclopentenone derivatives. Chiral amines and phosphines have been successfully employed as catalysts in asymmetric Michael additions and Diels-Alder reactions, providing access to enantiomerically enriched products. These metal-free catalysts offer the advantages of low toxicity, stability, and ease of handling.

Transition metal catalysis also plays a crucial role. Palladium-catalyzed cross-coupling reactions, for example, enable the introduction of various substituents onto the cyclopentenone ring, facilitating the synthesis of a diverse range of analogues. researchgate.net Rhodium and ruthenium catalysts are being explored for asymmetric hydrogenation and transfer hydrogenation reactions to produce chiral cyclopentanone (B42830) derivatives, which are valuable intermediates in natural product synthesis.

| Catalyst Type | Reaction | Key Advantage |

| Chiral Amines | Asymmetric Michael Addition | High enantioselectivity, metal-free |

| Palladium Complexes | Cross-Coupling Reactions | Broad substrate scope, C-C bond formation |

| Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | Access to chiral saturated rings |

Predictive Computational Chemistry for Design and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations are widely used to predict spectroscopic data, such as NMR and IR spectra, which aids in the characterization of newly synthesized compounds.

Furthermore, computational models can be used to elucidate reaction mechanisms and predict the outcome of chemical transformations. By calculating the energy profiles of different reaction pathways, chemists can identify the most favorable conditions and design more efficient synthetic routes. This predictive power accelerates the discovery of novel reactions and catalysts.

In the context of drug design, molecular docking simulations are employed to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. This information is crucial for designing new molecules with enhanced biological activity and selectivity.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects. nih.govresearchgate.net

For this compound, SAR studies involve the synthesis of a library of derivatives with variations at different positions of the cyclopentenone ring. For example, the substituent at the 4-position, the nature of the ester group, and the stereochemistry of the molecule can all be altered. These derivatives are then tested in biological assays to determine their potency and selectivity against a specific target.

The data obtained from SAR studies are used to build models that correlate structural features with biological activity. These models guide the design of new generations of compounds with improved pharmacological profiles, such as increased potency, reduced toxicity, and better pharmacokinetic properties. For instance, studies on related cyclopentenone prostaglandins (B1171923) have shown that modifications to the side chains can significantly impact their anti-inflammatory and anti-cancer activities. researchgate.net

| Modification Site | Potential Impact on Activity | Example of Variation |

| C4-substituent | Binding affinity, selectivity | Alkyl, aryl, or heterocyclic groups |

| Ester Group | Solubility, metabolic stability | Different alkyl or aryl esters |

| Stereochemistry | Enantioselectivity in binding | (R)- vs. (S)-enantiomer |

Synthesis of Complex Natural Product Analogues for Drug Discovery

This compound is a key chiral building block for the synthesis of a wide variety of complex natural products and their analogues, many of which exhibit significant biological activity. Its inherent functionality and stereochemistry make it an ideal starting point for constructing the core structures of prostaglandins, jasmonates, and other cyclopentanoid natural products.

The total synthesis of these complex molecules often involves intricate multi-step reaction sequences where the cyclopentenone unit of this compound is elaborated with various side chains and functional groups. For example, in the synthesis of prostaglandins, the enone functionality allows for the conjugate addition of a cuprate (B13416276) reagent to introduce one of the side chains, while the acetate group can be hydrolyzed and the resulting alcohol used to introduce the second side chain.

By synthesizing analogues of these natural products, chemists can explore the structure-activity relationships and develop new therapeutic agents with improved properties. For instance, modifying the side chains of prostaglandins can lead to compounds with enhanced selectivity for specific receptor subtypes, potentially reducing side effects. The development of novel synthetic methodologies that utilize this compound continues to be an active area of research, with the goal of providing efficient access to a diverse range of biologically active molecules for drug discovery. nih.gov

Q & A

Q. What are the primary synthetic routes for 4-Oxocyclopent-2-en-1-yl acetate, and how is regioselectivity managed during nucleophilic substitution?

The compound is synthesized via nucleophilic substitution of cyclopentenone derivatives. A key challenge is controlling regioselectivity between the 2- and 4-positions. In one protocol, adding this compound to heterobase anions in anhydrous acetonitrile at 0°C for 3 hours yields mixtures of regioisomers. Temperature and solvent polarity critically influence selectivity, with acetonitrile favoring kinetic control over thermodynamic pathways .

Q. How is [2 + 2] photocyclodimerization of this compound characterized experimentally?

UV irradiation induces dimerization, producing head-to-head (HH) and head-to-tail (HT) dimers. NMR analysis (e.g., H and C) identifies dimer ratios: HT dimers exhibit distinct chemical shifts due to steric and electronic differences. For example, HT dimers show upfield shifts for cyclopentenone protons compared to HH isomers. Experimental validation is supported by cross-peaks in 2D NMR spectra (e.g., COSY, HSQC) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- GC-MS : Quantifies purity and detects volatile byproducts.

- FT-IR : Confirms carbonyl (C=O, ~1740 cm) and acetate (C-O, ~1240 cm) groups.

- Single-crystal X-ray diffraction : Resolves stereochemistry and packing motifs (e.g., using SHELX for refinement) .

Advanced Research Questions

Q. How can regioselectivity in nucleophilic substitutions of this compound be optimized for specific regioisomers?

Computational modeling (DFT or ab initio) predicts transition-state energies to guide solvent and temperature selection. For example, polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, favoring 4-substitution, while nonpolar solvents (e.g., toluene) promote 2-substitution via steric control. Experimental validation involves quenching reactions at timed intervals and analyzing ratios via HPLC .

Q. What mechanistic insights explain the dominance of head-to-tail vs. head-to-head dimers in UV-induced [2 + 2] cyclodimerization?

First-principles simulations reveal that HT dimers are thermodynamically favored due to lower steric strain, while HH dimers form kinetically under high-intensity UV. The energy difference (~5–10 kJ/mol) between transition states dictates product ratios. NMR chemical shift calculations (e.g., using GIAO-DFT) align with experimental C shifts to validate dimer assignments .

Q. Can this compound be integrated into functional polymers, and how does its reactivity affect copolymer design?

RAFT copolymerization with acrylates (e.g., lauryl acrylate) incorporates cyclopentenone units into polymer backbones. The internal double bond in this compound enables post-polymerization cross-linking via UV irradiation. Key parameters:

Q. How do solvent effects influence the photodimerization kinetics of this compound?

Solvents with high polarity (e.g., acetonitrile) stabilize excited-state dipoles, accelerating dimerization. Time-resolved UV-Vis spectroscopy quantifies rate constants (), showing a 3x increase in in acetonitrile vs. toluene. Transient absorption spectra identify a 320 nm intermediate attributed to the triplet excited state .

Methodological Notes

- Data Contradictions : While NMR and DFT generally align in dimer assignments, discrepancies in predicted vs. experimental yields may arise from solvent impurities or incomplete reaction quenching.

- Software Tools : SHELX refinements (for crystallography) and Gaussian-based simulations (for reaction mechanisms) are critical for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.